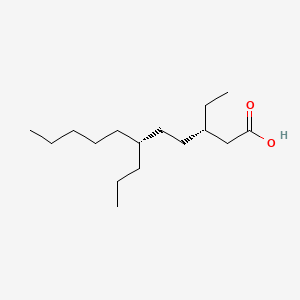

(3S,6R)-3-ethyl-6-propylundecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

(3S,6R)-3-ethyl-6-propylundecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1 |

InChI Key |

DXICFCIARASBNT-LSDHHAIUSA-N |

Isomeric SMILES |

CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O |

Canonical SMILES |

CCCCCC(CCC)CCC(CC)CC(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Branched Chain Fatty Acids

De Novo Biosynthesis of Branched-Chain Fatty Acids in Microorganisms

In many bacteria, BCFAs are major components of membrane lipids, contributing to their physical properties such as fluidity. biochemden.com The de novo synthesis of these fatty acids relies on unique enzymatic pathways that utilize branched-chain precursors.

Elucidation of Enzymatic Pathways

The biosynthesis of BCFAs in microorganisms like Bacillus subtilis is initiated by primers other than acetyl-CoA, which is the standard primer for straight-chain fatty acids. nih.gov The key enzymes in this process are branched-chain alpha-keto acid (BCKA) decarboxylases. nih.gov These enzymes catalyze the decarboxylation of alpha-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. researchgate.net The resulting branched, short-chain acyl-CoAs serve as the starting blocks for the fatty acid synthase (FAS) system to build the final BCFA. nih.gov Studies have shown that the removal of BCKA decarboxylase from the fatty acid synthetase system significantly diminishes its activity, underscoring the enzyme's essential role. nih.gov

Precursor Utilization and Chain Elongation Mechanisms

The structure of the final BCFA is determined by the specific BCAA precursor used. The process, known as microbial chain elongation, involves the sequential addition of two-carbon units, typically from malonyl-CoA, to the initial branched primer. nih.govnih.gov This elongation is carried out by the fatty acid synthase (FAS) complex.

The utilization of different BCAA precursors leads to distinct types of BCFAs:

Iso-series BCFAs: Derived from valine and leucine, these fatty acids have a methyl group on the penultimate (n-2) carbon.

Anteiso-series BCFAs: Derived from isoleucine, these have a methyl group on the antepenultimate (n-3) carbon. nih.gov

Research into microbial chain elongation has demonstrated that mixed microbial communities can produce various branched medium-chain fatty acids (MCFAs) when supplied with appropriate precursors like isobutyrate (derived from valine). nih.govnih.gov However, studies also indicate a general preference within these microbial systems for elongating straight-chain precursors over branched ones when both are available. nih.gov

Table 1: Microbial BCAA Precursors and Corresponding BCFA Products

| Branched-Chain Amino Acid (BCAA) Precursor | Derived α-Keto Acid | Resulting Branched Primer (Acyl-CoA) | BCFA Series |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even and iso-odd chain |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd chain |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso-odd chain |

Mammalian Metabolism of Branched-Chain Fatty Acids

For a long time, BCFAs in mammals were thought to be derived exclusively from the diet. However, it is now clear that mammals possess the capability for de novo synthesis of certain BCFAs, particularly monomethyl BCFAs. nih.gov The metabolism of these lipids, both their synthesis (anabolism) and breakdown (degradation), involves pathways that are distinct from and more complex than those for straight-chain fatty acids.

Pathways of Degradation and Anabolism

Anabolism (Synthesis): The synthesis of BCFAs in mammals occurs through the promiscuity of fatty acid synthase (FASN), which typically uses acetyl-CoA as its primer. nih.gov FASN can utilize branched-chain acyl-CoAs derived from the mitochondrial catabolism of BCAAs. nih.gov This process is particularly active in adipose tissues. nih.gov Furthermore, the incorporation of ethylmalonyl-CoA, a side product of acetyl-CoA carboxylase, can lead to the formation of ethyl-branched fatty acids. nih.govnih.gov The enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) has been identified as a key regulator that limits the synthesis of these abnormal fatty acids by degrading ethylmalonyl-CoA and methylmalonyl-CoA. nih.gov

Degradation (Catabolism): The degradation of BCFAs is complicated by the presence of alkyl branches, which can obstruct the standard β-oxidation pathway. Mammals employ specialized pathways to handle these structures, primarily occurring in the peroxisomes. nih.govnih.gov

Alpha-Oxidation: This is a critical pathway for BCFAs with a methyl group at the β-carbon (C3), such as the dietary-derived phytanic acid. wikipedia.orgbyjus.com A β-branch sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, the first step of β-oxidation. byjus.com Alpha-oxidation removes a single carbon from the carboxyl end of the fatty acid, thereby shifting the position of the branch and allowing subsequent degradation. The process involves the enzyme phytanoyl-CoA dioxygenase, which hydroxylates the α-carbon, followed by cleavage to release the first carbon as formyl-CoA. wikipedia.org

Beta-Oxidation: Once alpha-oxidation has resolved the β-branching issue, or for BCFAs with branches at other positions (e.g., the α-carbon), the resulting fatty acid can be broken down via β-oxidation. wikipedia.org This process for BCFAs often begins in the peroxisomes, especially for very-long-chain or complex structures, and the shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA. nih.govwikipedia.orgaocs.org

Comparison with Straight-Chain Fatty Acid Metabolism

The metabolic pathways for branched-chain and straight-chain fatty acids differ in their primary enzymes, subcellular locations, and initial substrates. While straight-chain fatty acid metabolism is a relatively straightforward process localized mainly in the mitochondria, BCFA metabolism requires additional enzymatic machinery and often involves the peroxisomes.

Table 2: Comparison of Mammalian Fatty Acid Metabolism

| Feature | Straight-Chain Fatty Acids (SCFAs) | Branched-Chain Fatty Acids (BCFAs) |

| Primary Synthesis Primer | Acetyl-CoA | Branched acyl-CoAs (from BCAA catabolism) |

| Primary Degradation Pathway | β-Oxidation | α-Oxidation and β-Oxidation nih.gov |

| Primary Subcellular Location for Degradation | Mitochondria | Peroxisomes (for initial steps) and Mitochondria nih.govwikipedia.org |

| Key Degradation Enzymes | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Phytanoyl-CoA dioxygenase, 2-hydroxyphytanoyl-CoA lyase (in addition to β-oxidation enzymes) wikipedia.org |

| Common End Products of Degradation | Acetyl-CoA | Acetyl-CoA, Propionyl-CoA |

Role of Specific Enzymes in (3S,6R)-3-ethyl-6-propylundecanoic acid Metabolism

The specific metabolic pathways and enzymatic transformations for this compound are not documented in the existing scientific literature. However, based on its complex branched structure and established principles of fatty acid metabolism, a hypothetical degradation pathway can be proposed.

The structure of this compound features two distinct alkyl branches. The critical feature for its initial degradation is the ethyl group located at the C-3 position (the β-carbon). This β-branch would act as a steric block for the enzyme acyl-CoA dehydrogenase, preventing the initiation of standard mitochondrial β-oxidation.

Therefore, the molecule would almost certainly need to undergo alpha-oxidation as the initial catabolic step. This process, occurring in the peroxisomes, would remove the C-1 carboxyl carbon, converting the original 16-carbon acid into a 15-carbon intermediate. This step resolves the β-branching problem. The resulting fatty acid, now having its first branch at the α-position (C-2), could then proceed through peroxisomal β-oxidation . Each cycle of β-oxidation would remove a two-carbon acetyl-CoA unit until the chain is sufficiently shortened for complete degradation in the mitochondria.

Table 3: Hypothetical Metabolic Pathway for this compound

| Substrate | Proposed Pathway Step | Key Enzyme Class (Example) | Resulting Product |

| This compound | Activation | Acyl-CoA Synthetase | (3S,6R)-3-ethyl-6-propylundecanoyl-CoA |

| (3S,6R)-3-ethyl-6-propylundecanoyl-CoA | Alpha-Oxidation | Phytanoyl-CoA Dioxygenase-like enzyme | (2S,5R)-2-ethyl-5-propyldecanoyl-CoA + Formyl-CoA |

| (2S,5R)-2-ethyl-5-propyldecanoyl-CoA | Peroxisomal β-Oxidation | Acyl-CoA Oxidase, Multifunctional enzyme, Thiolase | Shortened Acyl-CoAs + Acetyl-CoA |

Oxidative and Reductive Biotransformations

The catabolism of fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes to generate acetyl-CoA. nih.govnih.gov However, the presence of alkyl substitutions, such as the ethyl group at the C-3 position (β-carbon) in this compound, sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of the β-oxidation spiral. libretexts.org Consequently, alternative oxidative pathways are required to bypass this blockage.

Alpha-Oxidation:

The most probable initial metabolic step for a β-substituted fatty acid is α-oxidation, a process that occurs within the peroxisomes. nih.govlibretexts.org This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The process is initiated by a hydroxylation at the α-carbon, followed by oxidative decarboxylation. This would convert this compound into (2S,5R)-2-ethyl-5-propyl-decanoic acid, which would still be branched. Subsequent rounds of α-oxidation may occur, or the molecule may be further modified to enter the β-oxidation pathway.

Omega-Oxidation:

Another potential, though generally minor, pathway is ω-oxidation, which occurs in the endoplasmic reticulum. nih.gov This process involves the oxidation of the terminal methyl group of the fatty acid to a carboxylic acid, creating a dicarboxylic acid. nih.gov This increases the water solubility of the molecule, facilitating its excretion. nih.gov

Reductive Biotransformations:

Information regarding reductive biotransformations of such complex BCFAs is scarce. In general, fatty acid metabolism is dominated by oxidative processes. However, reductive steps are crucial in fatty acid synthesis, where keto and enoyl intermediates are reduced by NADPH-dependent reductases. youtube.com It is conceivable that under specific cellular conditions, some enzymes could catalyze the reduction of any oxidized metabolites of the parent compound, although this is not a primary catabolic route.

| Putative Oxidative Pathways for this compound |

| Pathway |

| α-Oxidation |

| β-Oxidation (post α-oxidation) |

| ω-Oxidation |

Stereospecificity of Metabolic Enzymes

The metabolism of this compound is expected to be highly influenced by the stereospecificity of the enzymes involved. The (3S,6R) configuration dictates the three-dimensional structure of the molecule, which in turn affects its binding to the active sites of metabolic enzymes.

Enzymes involved in fatty acid metabolism are known for their high stereospecificity. nih.gov For instance, the hydratases and dehydrogenases of the β-oxidation pathway act on specific stereoisomers of their substrates. libretexts.org Similarly, lipoxygenases and cyclooxygenases, which are involved in the oxygenation of polyunsaturated fatty acids, exhibit strict stereo- and regiospecificity. researchgate.netresearchgate.net

For this compound, the (3S) configuration at the β-carbon and the (6R) configuration will be critical determinants for its interaction with enzymes. It is plausible that only one of the enantiomers of a racemic mixture would be actively metabolized, or that the two enantiomers would be metabolized via different pathways or at different rates. The enzymes recognizing this synthetic fatty acid would likely be those with broader substrate specificity, such as certain cytochrome P450s or peroxisomal enzymes accustomed to handling xenobiotic lipids.

Interplay with Other Metabolic Networks

The metabolism of a synthetic BCFA like this compound does not occur in isolation. It is expected to intersect with other major metabolic networks within the cell.

Linkages to Branched-Chain Amino Acid Metabolism

A significant link exists between the metabolism of BCFAs and branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govahajournals.org The catabolism of BCAAs produces branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) that can be utilized by fatty acid synthase (FASN) to synthesize BCFAs. nih.govnih.gov This demonstrates a clear connection where the cellular pool of BCAAs can influence the synthesis of endogenous BCFAs. nih.gov

While this compound is a synthetic compound not directly derived from BCAA catabolism, its breakdown products could potentially feed into these pathways. For instance, if β-oxidation proceeds after initial α-oxidation, it could release propionyl-CoA, a product also generated from the catabolism of isoleucine and valine. libretexts.org Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. libretexts.org

| Potential Metabolic Intersections |

| Metabolite |

| Propionyl-CoA |

| Acetyl-CoA |

| Dicarboxylic Acids |

Integration into Lipid Pools and Cellular Compartments

Upon entering a cell, this compound must first be activated to its coenzyme A (CoA) thioester, (3S,6R)-3-ethyl-6-propylundecanoyl-CoA, by an acyl-CoA synthetase. nih.govimrpress.comnih.gov This activation step "traps" the fatty acid within the cell and primes it for metabolic processing. nih.gov

The activated BCFA can then be directed to several cellular compartments and integrated into various lipid pools:

Mitochondria and Peroxisomes: As discussed, these organelles are the primary sites for the oxidative catabolism of fatty acids. nih.govnih.gov

Endoplasmic Reticulum: This is the site for ω-oxidation and also for the incorporation of fatty acids into complex lipids such as triglycerides and phospholipids (B1166683). nih.gov It is plausible that this compound could be incorporated into the membranes of the endoplasmic reticulum and other organelles, potentially altering their physical properties like fluidity. nih.gov

Lipid Droplets: Fatty acids can be stored in the form of neutral lipids (triglycerides) within lipid droplets. nih.gov The subject compound could potentially be esterified to glycerol (B35011) and stored in these organelles.

The presence of branches in the fatty acyl chain is known to affect the physical properties of lipids, such as lowering the melting point and increasing fluidity. mdpi.com Therefore, the incorporation of this compound into cellular membranes and lipid droplets could have significant effects on their structure and function.

Biological and Physiological Roles of Branched Chain Fatty Acids: Implications for 3s,6r 3 Ethyl 6 Propylundecanoic Acid

Contributions to Cellular Membrane Structure and Dynamics

Branched-chain fatty acids are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane integrity and function. nih.govlipotype.com Their unique structural properties have significant implications for the physical characteristics of the lipid bilayer.

Influence on Membrane Fluidity and Permeability

The defining structural feature of BCFAs is the presence of one or more methyl branches along the acyl chain. nih.gov This branching disrupts the tight, orderly packing of fatty acid tails that is characteristic of straight-chain saturated fatty acids. nih.govbioninja.com.aukhanacademy.org This interference lowers the melting point and increases the fluidity of the membrane, a function analogous to the double bonds in unsaturated fatty acids. nih.govbioninja.com.augatech.edu By preventing the lipid chains from forming a rigid, crystalline structure, BCFAs help maintain the membrane in a fluid state across a range of temperatures, which is essential for cellular processes such as protein movement, signal transduction, and membrane transport. gatech.edunih.gov

Studies on model microbial cell membranes have quantitatively supported this role, demonstrating that a higher content of BCFAs leads to increased bilayer fluidity. nih.gov Conversely, an increase in straight-chain fatty acids results in a thicker, more ordered, and less fluid membrane. nih.gov The presence of multiple branches, as in the case of (3S,6R)-3-ethyl-6-propylundecanoic acid, would likely amplify this effect, leading to a significant increase in membrane fluidity and permeability compared to monomethylated BCFAs. BCFAs are also less susceptible to oxidation than unsaturated fatty acids, providing a stability advantage. nih.gov

Table 1: Comparative Effects of Fatty Acid Types on Membrane Properties

| Fatty Acid Type | Structural Feature | Packing Ability | Effect on Membrane Fluidity |

|---|---|---|---|

| Saturated Fatty Acids | Straight acyl chains, no double bonds | Pack tightly | Decreases fluidity, increases rigidity. bioninja.com.au |

| Unsaturated Fatty Acids | Kinked acyl chains due to cis-double bonds | Pack loosely | Increases fluidity, decreases rigidity. khanacademy.orggatech.edu |

| Branched-Chain Fatty Acids | Methyl branches on acyl chain | Pack loosely | Increases fluidity, decreases rigidity. nih.govnih.gov |

Incorporation into Complex Lipids

BCFAs are not merely free fatty acids within the cell; they are actively incorporated into various complex lipid species. The metabolic fate of BCFAs includes their integration into membrane phospholipids (B1166683), which are the fundamental building blocks of the lipid bilayer. Research has shown that cells, from bacteria to mammalian adipocytes, can utilize BCFAs for de novo synthesis of these essential lipids. nih.govnih.gov

Furthermore, studies have indicated that certain BCFAs may be selectively incorporated into specific lipid classes. For instance, analysis of adipocytes traced with labeled branched-chain amino acid precursors revealed that the resulting BCFAs were significantly enriched in ether lipids. nih.gov The synthesis of ether lipids occurs in peroxisomes, suggesting that some BCFAs are trafficked to this organelle for processing and incorporation. nih.gov This selective integration implies that BCFAs may confer specific functional properties to different classes of complex lipids within the cell. For a molecule like this compound, its complex branching pattern could influence its recognition by specific enzymes and its subsequent trafficking and incorporation into distinct lipid pools, potentially affecting the function of cellular compartments rich in those lipids.

Modulation of Host-Microbiota Interactions

The gut microbiota produces a vast array of metabolites that are crucial for host-microbiota communication. ahajournals.org BCFAs are a key class of these bacterially-derived molecules, originating primarily from the fermentation of proteins. nih.govfrontiersin.org

Production by Gut Bacteria and Metabolite Exchange

BCFAs are the end-products of the catabolism of branched-chain amino acids (BCAAs) by specific populations of gut bacteria. nih.govnih.gov This fermentation process typically occurs in the distal colon, where carbohydrate availability is limited, and protein fermentation becomes more prominent. frontiersin.org The production of BCFAs is mainly attributed to bacterial genera such as Bacteroides and Clostridium. frontiersin.org

The primary BCFAs produced are:

Isobutyric acid , derived from the fermentation of valine. nih.gov

Isovaleric acid , derived from the fermentation of leucine. nih.govnih.gov

2-methylbutyric acid , derived from the fermentation of isoleucine. nih.govnih.gov

Once produced in the gut lumen, these fatty acids can be absorbed by the host's colonocytes, where they can be used as an energy source or enter the systemic circulation to act as signaling molecules in distant tissues. nih.govyoutube.com This represents a direct metabolic exchange between the gut microbiota and the host. The synthesis of a more complex structure like this compound would likely require more intricate bacterial enzymatic pathways beyond simple BCAA fermentation, possibly involving the elongation of shorter branched-chain precursors. researchgate.net

Table 2: Production of Common BCFAs from Branched-Chain Amino Acids

| Precursor Amino Acid | Resulting Branched-Chain Fatty Acid | Primary Producing Bacteria (Genera) |

|---|---|---|

| Valine | Isobutyric acid | Bacteroides, Clostridium nih.govfrontiersin.org |

| Leucine | Isovaleric acid | Bacteroides, Clostridium nih.govfrontiersin.org |

| Isoleucine | 2-Methylbutyric acid | Bacteroides, Clostridium nih.govfrontiersin.org |

Impact on Microbial Community Composition and Function

BCFAs are not simply metabolic end-products; they actively participate in shaping the gut microbial ecosystem. nih.gov They can serve as substrates for other bacteria in a process known as cross-feeding, influencing the fitness and relative abundance of specific taxa. youtube.comnih.gov In vitro studies using anaerobic fecal cultures have shown that supplementation with individual BCFAs, such as isobutyrate and isovalerate, leads to significant and unique changes in the microbial community structure. nih.gov

Roles in Immune System Regulation

Emerging evidence highlights that BCFAs, as part of the larger family of short-chain fatty acids (SCFAs), are potent signaling molecules that link the gut microbiota to the host immune system. youtube.comnih.gov They exert regulatory effects on both the innate and adaptive immune systems, helping to maintain immune homeostasis. nih.govresearchgate.net

The immunomodulatory functions of SCFAs are mediated through several mechanisms:

Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to specific receptors expressed on the surface of immune cells, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. nih.govresearchgate.net This binding triggers intracellular signaling cascades that can modulate immune cell functions like chemotaxis and cytokine production. nih.gov

Inhibition of Histone Deacetylases (HDACs): SCFAs can enter cells and inhibit HDACs, enzymes that play a critical role in regulating gene expression. youtube.comnih.gov By inhibiting HDACs, SCFAs can alter the chromatin structure and promote the transcription of anti-inflammatory genes. researchgate.net

These mechanisms allow BCFAs and other SCFAs to influence a wide range of immune cells. For example, they can regulate the recruitment and activity of neutrophils, modulate the function of monocytes and macrophages, and influence the differentiation and function of T-cell subsets, such as promoting regulatory T cells (Tregs) that suppress excessive inflammatory responses. ahajournals.orgnih.govnih.gov The specific structure of this compound would determine its binding affinity for various GPCRs and its efficacy as an HDAC inhibitor, thereby defining its unique immunomodulatory profile.

Table 3: Key Immunomodulatory Mechanisms of Short-Chain Fatty Acids

| Mechanism | Target | Cellular Effect | Outcome on Immune Function |

|---|---|---|---|

| GPCR Activation | FFAR2, FFAR3, GPR109a on immune cells | Activation of intracellular signaling pathways | Modulation of cell chemotaxis, proliferation, and cytokine release. nih.govresearchgate.net |

| HDAC Inhibition | Histone Deacetylases within the cell nucleus | Increased histone acetylation, altered gene expression | Anti-inflammatory effects, promotion of regulatory T cells. youtube.comnih.gov |

Influence on Inflammatory Pathways

Branched-chain fatty acids have demonstrated a significant ability to influence inflammatory pathways, often by modulating the expression of key signaling molecules. Research indicates that certain BCFAs can inhibit the overactivation of critical inflammatory signaling cascades, such as the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway. nih.gov Activation of this pathway by stimuli like lipopolysaccharide (LPS) typically leads to the production of pro-inflammatory cytokines. nih.gov

Studies on calf small intestinal epithelial cells have shown that pretreatment with various BCFAs can mitigate the inflammatory response induced by LPS. nih.gov This is achieved by downregulating the expression of genes for pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, BCFAs have been observed to reduce the mRNA levels of Myeloid differentiation factor 88 (MyD88), an essential adaptor protein in the TLR4 signaling pathway. nih.gov The potential mechanism for these anti-inflammatory effects is speculated to involve the mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway, which is a known target for various fatty acids in suppressing inflammation. nih.gov

In human adipocytes, iso-BCFAs have been shown to decrease the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). mdpi.com Since IL-6 is a major mediator in obesity-related chronic inflammation, this suggests that BCFAs could play a role in mitigating inflammatory conditions associated with metabolic diseases. mdpi.com

Immune Cell Function Modulation

The influence of BCFAs extends to the modulation of immune cell function. The composition of fatty acids in bacterial cell envelopes, for instance, can determine the nature of the host's immune response. In Staphylococcus aureus, the de novo synthesis of BCFAs has been shown to reduce the activation of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. nih.gov This suggests that the presence of BCFAs in bacterial lipoproteins can dampen the host's inflammatory response. nih.gov

In macrophages, which are central to the immune response, metabolic reprogramming is a key feature of their activation. youtube.com While the direct and specific modulation of macrophage polarization by this compound is not yet studied, the broader class of short-chain fatty acids (SCFAs), which share some functional similarities with BCFAs, are known to have immunomodulatory effects. mdpi.com For example, butyrate, a well-studied SCFA, can inhibit the production of pro-inflammatory cytokines like IL-6 and IL-12 and promote the production of the anti-inflammatory cytokine IL-10. mdpi.com This modulation is often linked to the inhibition of histone deacetylase (HDAC) enzymes and the NF-κB signaling pathway. mdpi.comwikipedia.org

Furthermore, the activation of immune cells triggers significant metabolic shifts to provide energy and building blocks for inflammatory responses. fau.de Given that BCFAs can be metabolized for energy, their availability could influence the metabolic state and, consequently, the function of immune cells.

Broader Biological Activities Attributed to BCFAs

Beyond their direct influence on inflammatory pathways and immune cells, BCFAs are implicated in a wider range of biological activities with potential therapeutic applications. These activities are often interconnected, highlighting the multifaceted role of BCFAs in maintaining cellular and physiological homeostasis.

Anti-inflammatory Actions

The anti-inflammatory properties of BCFAs are a recurring theme in scientific literature. nih.govscilit.com These actions are not limited to a single mechanism but appear to involve the regulation of multiple targets. In human adipocytes, iso-BCFAs have been found to decrease the expression of key pro-inflammatory genes such as COX-2, IL-6, and ALOX-15 (lipoxygenase 15). mdpi.com This is significant because chronic low-grade inflammation in adipose tissue is a hallmark of obesity and is linked to metabolic diseases. mdpi.com

In a model of intestinal inflammation, BCFA supplementation was shown to alleviate the inflammatory response by regulating the expression of cytokine genes. nih.gov Specifically, BCFAs downregulated the expression of pro-inflammatory cytokines including IL-1β, IL-8, TNF-α, and IFN-γ, while increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov This suggests a role for BCFAs in maintaining intestinal barrier function and gut health. nih.gov The molecular basis for these anti-inflammatory effects may be linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov

| BCFA Type | Model System | Observed Anti-inflammatory Effect | Reference |

| iso-BCFAs | Human Adipocytes | Decreased expression of COX-2, IL-6, and ALOX-15 | mdpi.com |

| Various BCFAs | Calf Small Intestinal Epithelial Cells | Downregulation of IL-1β, IL-8, TNF-α, IFN-γ; Upregulation of IL-10 | nih.gov |

| iso-BCFAs | Hepatocyte Cell Line | Potential suppression of inflammation via MAPK/NF-κB pathway | nih.gov |

Neuroprotective Potentials

Emerging evidence suggests that branched-chain fatty acids and their metabolic precursors, branched-chain amino acids (BCAAs), may have neuroprotective properties. While direct studies on the neuroprotective effects of this compound are not available, research on related compounds provides intriguing possibilities. BCFAs are known to be involved in various metabolic reactions that could confer neuroprotection. nih.govscilit.com

Some studies have linked dysregulation of BCAA metabolism to neurodegenerative diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. nih.govresearchgate.net Conversely, the administration of BCAAs has been shown to be neuroprotective in the context of traumatic brain injury (TBI), potentially by influencing glutamate (B1630785) homeostasis. researchgate.netnih.gov BCAAs can cross the blood-brain barrier and may help reduce neuroinflammation and oxidative stress. researchgate.net Given that BCFAs can be synthesized from BCAAs, it is plausible that they contribute to these neuroprotective mechanisms. nih.gov However, it is also noted that excessive levels of BCAAs can be detrimental to neuronal health, suggesting that a balanced metabolism is crucial. mdpi.com

Effects on Lipid Metabolism Regulation

Branched-chain fatty acids play a significant role in the regulation of lipid metabolism. mdpi.com Studies have shown that different types of BCFAs can have distinct effects on genes involved in lipid synthesis. For instance, in hepatocytes, iso-BCFAs have been observed to decrease the expression of fatty acid synthase (FASN), a key enzyme in triglyceride synthesis. nih.gov This suggests that iso-BCFAs could help in lowering triglyceride levels. nih.gov In contrast, anteiso-BCFAs appeared to increase the mRNA level of FASN in the same study. nih.gov

In human visceral adipocytes, both iso- and anteiso-BCFAs were found to decrease the expression of stearoyl-CoA desaturase (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids. mdpi.com Since increased SCD1 expression is associated with obesity, the ability of BCFAs to downregulate this enzyme could be beneficial in managing dyslipidemia. mdpi.com Furthermore, iso-BCFAs have been shown to influence the expression of sterol regulatory element-binding protein 1 (SREBP1), a major transcription factor that regulates genes involved in fatty acid and cholesterol synthesis. nih.govmdpi.com

| BCFA Type | Cell Type | Gene Target | Effect on Gene Expression | Potential Outcome | Reference |

| iso-BCFA | Hepatocytes | FASN | Decrease | Lower triglyceride synthesis | nih.gov |

| anteiso-BCFA | Hepatocytes | FASN | Increase | Increased triglyceride synthesis | nih.gov |

| iso-BCFA & anteiso-BCFA | Adipocytes | SCD1 | Decrease | Reduced synthesis of monounsaturated fatty acids | mdpi.com |

| iso-BCFA | Hepatocytes | SREBP1 | Influence | Regulation of cholesterol and fatty acid synthesis | nih.gov |

Potential in Cell Proliferation Inhibition

Certain branched-chain fatty acids have been reported to possess anti-tumor activity by inhibiting the proliferation of cancer cells. elsevier.com For example, 12-methyltetradecanoic acid (12-MTA), a BCFA, has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells. elsevier.com The mechanism of action appears to involve the induction of apoptosis, or programmed cell death, as evidenced by increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. elsevier.com

Furthermore, the anti-proliferative effects of some BCFAs may be linked to their ability to interfere with eicosanoid metabolism. elsevier.com 12-MTA was found to selectively inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the 5-lipoxygenase (5-LOX) enzyme that can promote cell survival. elsevier.com Other studies have noted that monomethyl BCFAs can exhibit anti-cancer properties by inhibiting fatty acid synthesis and oxidation or by triggering apoptotic cell death. nih.gov Valproic acid, a branched short-chain fatty acid, is known to inhibit the proliferation of breast cancer cells by modulating multiple signaling pathways and inducing apoptosis. nih.gov These findings highlight the potential of BCFAs as a class of compounds with anti-proliferative capabilities.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the derivatization and structural modification of the chemical compound This compound . Research detailing the synthesis of its ester and amide derivatives, or its incorporation into complex lipid structures, is not present in the public domain.

The provided outline requests detailed research findings for the following modifications of this compound:

Synthesis of ester derivatives, including methyl esters for analytical purposes and functionalized esters for targeted applications.

Formation of amide and amine derivatives, their conversion to amino acid analogues, and the biological activities of these forms.

Incorporation into complex lipid structures.

Without specific studies on this compound, it is not possible to provide scientifically accurate information, data tables, or detailed research findings as requested. The general principles of organic synthesis can suggest theoretical pathways for creating such derivatives, but no documented examples or experimental data exist for this particular molecule.

Therefore, the generation of an article adhering to the strict and detailed outline provided is not feasible at this time. Further research would need to be conducted and published on this compound to enable the creation of such a document.

Derivatization and Structural Modification of 3s,6r 3 Ethyl 6 Propylundecanoic Acid

Incorporation into Complex Lipid Structures

Synthesis of Triacylglycerols (TAGs) and Phospholipids (B1166683) Containing the Compound

The incorporation of (3S,6R)-3-ethyl-6-propylundecanoic acid into the glycerol (B35011) backbone of TAGs and phospholipids can be achieved through chemical or, more commonly, enzymatic methods. Enzymatic synthesis, particularly using lipases, is favored due to its high specificity, milder reaction conditions, and the production of fewer byproducts. nih.gov

Triacylglycerols (TAGs):

The synthesis of structured TAGs containing this compound can be accomplished via lipase-catalyzed reactions such as esterification, acidolysis, or interesterification. nih.govresearchgate.net In a typical enzymatic approach, a 1,3-specific lipase (B570770), such as that from Rhizomucor miehei (e.g., Lipozyme RM IM) or Thermomyces lanuginosa (e.g., Lipozyme TL IM), can be utilized. nih.gov These enzymes selectively catalyze the esterification of fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, allowing for the creation of structured lipids with defined compositions. nih.gov

For instance, the acidolysis of a vegetable oil rich in a specific long-chain fatty acid at the sn-2 position with this compound would result in a structured TAG of the MLM-type (Medium-Long-Medium), where 'M' represents the branched-chain fatty acid and 'L' represents the long-chain fatty acid. nih.gov The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, would need to be optimized to maximize the incorporation of the branched-chain fatty acid. Based on studies with other BCFAs, a temperature range of 50-70°C and a molar ratio of BCFA to glycerol of at least 3:1 are often employed. researchgate.net

A hypothetical enzymatic synthesis of a triacylglycerol containing this compound is presented below:

| Parameter | Condition | Rationale/Reference |

| Enzyme | Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) | High specificity for sn-1 and sn-3 positions, enabling structured TAG synthesis. nih.gov |

| Substrates | Glycerol, this compound | Direct esterification to form a tri-branched-chain TAG. |

| Reaction Type | Esterification | Formation of ester bonds between the fatty acid and glycerol. |

| Temperature | 60°C | Optimal for many commercial lipases, balancing activity and stability. researchgate.net |

| Molar Ratio | 3:1 (this compound to glycerol) | To drive the reaction towards the formation of tri-substituted glycerols. |

| Solvent | Solvent-free or hexane (B92381) | Solvent-free is environmentally friendly; hexane can improve substrate solubility. researchgate.net |

| Water Activity | Low (e.g., <0.1) | To favor synthesis over hydrolysis. |

Phospholipids:

The synthesis of phospholipids incorporating this compound would follow established pathways for phospholipid biosynthesis, potentially using phospholipases for in vitro synthesis. Phospholipase A2, for example, can be used to introduce a specific fatty acid at the sn-2 position of a lysophospholipid.

The incorporation of branched-chain fatty acids like this compound into phospholipid membranes is known to influence membrane fluidity and other physical properties. researchgate.net

Formation of Glycolipid Conjugates

Glycolipid conjugates can be formed by linking this compound to a carbohydrate moiety. This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using lipases or glycosidases in reverse mode offers a regioselective and stereoselective approach.

For example, a lipase could catalyze the esterification of the fatty acid to a primary hydroxyl group of a sugar, such as glucose or mannose, in a non-aqueous solvent. While specific examples with this compound are not documented, the general methodology for the synthesis of fatty acid sugar esters is well-established.

Alternatively, chemical methods involving the protection of the hydroxyl groups of the carbohydrate, followed by activation of the carboxylic acid of the fatty acid (e.g., as an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide), and subsequent deprotection can be employed. The formation of such amphiphilic molecules could have applications in areas such as emulsification and drug delivery.

Chemical Transformations at the Branched Centers or Chain Terminus

The chemical modification of the alkyl chain of this compound is challenging due to the general inertness of C-H bonds. However, specific transformations at the branched centers or the chain terminus could be envisioned using modern synthetic methodologies.

Transformations at Branched Centers:

Selective functionalization of the methine (C-H) groups at the C3 and C6 positions is difficult. Radical-based reactions or transition-metal-catalyzed C-H activation could potentially introduce functionality at these positions, but achieving high selectivity would be a significant synthetic hurdle. Such modifications are not commonly reported for long-chain fatty acids due to the lack of directing groups near the branched centers. rsc.org

Transformations at the Chain Terminus:

The terminal methyl group of the propyl or ethyl side chains, or the terminus of the main undecanoic acid chain, are potential sites for chemical modification. For instance, terminal oxidation could be achieved using specific microbial or enzymatic systems, leading to the formation of a primary alcohol, which could then be further derivatized.

A more plausible approach for terminal functionalization would be to start with a precursor that already contains a functional group at the desired position and then elaborate the branched-chain fatty acid structure.

Given the current state of research, derivatization of this compound primarily focuses on the versatile chemistry of its carboxylic acid group to create complex lipids. Direct and selective modification of its branched alkyl chain remains a topic for future investigation.

Advanced Analytical Techniques for the Stereochemical Elucidation and Quantification of Branched Chain Fatty Acids

Derivatization Strategies for Enhanced Stereochemical Analysis

Mosher Ester Analysis for Absolute Configuration Determination

The absolute configuration of chiral centers in complex molecules such as (3S,6R)-3-ethyl-6-propylundecanoic acid can be determined using nuclear magnetic resonance (NMR) spectroscopy through the formation of diastereomeric derivatives. One of the most established methods for this purpose is the Mosher ester analysis. nih.govsigmaaldrich.com This technique involves the reaction of a chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride. wikipedia.orgumn.edu

In the context of this compound, the carboxylic acid functional group would first need to be reduced to a primary alcohol, yielding (3S,6R)-3-ethyl-6-propylundecan-1-ol. This chiral alcohol can then be esterified with both (R)- and (S)-MTPA chloride to form two different diastereomeric Mosher esters. umn.edu

The underlying principle of Mosher ester analysis is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to distinct shielding or deshielding effects on the protons of the chiral alcohol backbone. illinois.edu These differences in the chemical shifts (δ) in the ¹H NMR spectra of the two diastereomers can be analyzed to deduce the absolute configuration of the stereocenters. nih.gov

A key step in the analysis is the calculation of the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers, typically expressed as Δδ = δS - δR. nih.gov By observing the sign of the Δδ values for protons on either side of the chiral center, the absolute configuration can be assigned based on established models. illinois.edu For a secondary alcohol, protons on one side of the carbinol carbon will have a positive Δδ, while those on the other side will have a negative Δδ. nih.gov Although the primary alcohol derived from the target fatty acid presents a more complex case than a simple secondary alcohol, the principles of analyzing the Δδ values for the protons adjacent to the chiral centers (at C3 and C6) would still apply.

Table 1: Illustrative ¹H NMR Data for Mosher Ester Analysis of (3S,6R)-3-ethyl-6-propylundecan-1-ol

| Proton Assignment | Hypothetical δ (R-MTPA Ester) (ppm) | Hypothetical δ (S-MTPA Ester) (ppm) | Calculated Δδ (δS - δR) | Inferred Configuration |

| H-2a | 4.15 | 4.25 | +0.10 | S |

| H-2b | 4.05 | 4.18 | +0.13 | S |

| H-4a | 1.50 | 1.45 | -0.05 | R |

| H-4b | 1.60 | 1.54 | -0.06 | R |

| H-5a | 1.30 | 1.28 | -0.02 | R |

| H-5b | 1.40 | 1.37 | -0.03 | R |

| H-7a | 1.55 | 1.50 | -0.05 | R |

| H-7b | 1.65 | 1.59 | -0.06 | R |

Note: This table is illustrative and provides hypothetical data to demonstrate the application of the Mosher ester analysis principle. Actual chemical shifts would need to be determined experimentally.

Other Chiral Derivatizing Agents

While Mosher's acid is a widely used reagent, several other chiral derivatizing agents (CDAs) are available for the stereochemical elucidation of chiral molecules, including fatty acids. wikipedia.org The choice of CDA can be critical, as it can influence the separation of diastereomers and the sensitivity of detection. These agents work on a similar principle: they convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished by chromatographic or spectroscopic methods. wikipedia.org

For the analysis of fatty acids like this compound, derivatization can be performed on the carboxylic acid group directly. This approach is often coupled with high-performance liquid chromatography (HPLC) for the separation of the resulting diastereomers. nih.gov

Some notable alternative chiral derivatizing agents include:

(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol: This reagent has been successfully used for the diastereomeric separation of anteiso-fatty acids by reversed-phase HPLC. nih.gov The resulting derivatives are fluorescent, allowing for highly sensitive detection at femtomole levels. nih.gov This high sensitivity would be advantageous for analyzing low-abundance BCFAs.

α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA): This agent has been shown to be superior to Mosher's acid in some cases for determining the enantiomeric excess of primary alcohols. wikipedia.org

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA): While traditionally used for amino acids, variations of this reagent and its application have been extended to other classes of molecules, including α-hydroxy acids.

Camphorsulfonate Esters: These can be formed from chiral alcohols and used for NMR-based determination of enantiomeric composition. fordham.edu

The selection of the most appropriate CDA would depend on the specific analytical challenge, such as the need for high sensitivity (fluorescent tags) or the specific instrumentation available (NMR, HPLC-UV, or LC-MS). nih.gov

Table 2: Comparison of Selected Chiral Derivatizing Agents for Fatty Acid Analysis

| Chiral Derivatizing Agent | Target Functional Group | Analytical Technique | Key Advantages |

| α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Alcohols/Amines | NMR | Well-established method with predictable models. nih.gov |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxylic Acids | HPLC-Fluorescence | High sensitivity of detection. nih.gov |

| Camphorsulfonate Esters | Alcohols | NMR | Provides baseline resolved signals for some diastereomers. fordham.edu |

| Marfey's Reagent (FDAA) | Amines, Hydroxy Acids | HPLC-UV/MS | Versatile for different classes of chiral molecules. |

Quantitative Lipidomics Approaches for BCFA Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. kcl.ac.uk Quantitative profiling of BCFAs, including complex structures like this compound, within a lipidome presents a significant analytical challenge due to their structural diversity and the presence of numerous isomers. nih.gov Advanced mass spectrometry (MS)-based techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are the cornerstones of quantitative lipidomics. creative-proteomics.comnih.gov

For GC-MS analysis, fatty acids are typically derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs). kcl.ac.uk This method allows for excellent chromatographic separation and reliable quantification. libretexts.orgyoutube.com The use of internal standards, preferably stable isotope-labeled versions of the analytes, is crucial for accurate quantification. creative-proteomics.com GC-MS is particularly powerful for separating common iso- and anteiso-BCFAs. nih.gov

LC-MS has emerged as a highly versatile platform for lipidomics. nih.gov It can analyze a wide range of lipid classes, often with minimal sample preparation. kcl.ac.uk For the analysis of free fatty acids, derivatization is sometimes employed to enhance ionization efficiency and improve detection sensitivity in the positive ion mode. researchgate.net Reversed-phase chromatography using columns with specialized stationary phases, such as C30, has shown great promise in separating isobaric lipids, including those containing BCFAs. nih.gov

Recent developments in tandem mass spectrometry (MS/MS), such as radical-directed dissociation (RDD), can provide detailed structural information, including the precise location of branch points along the fatty acid chain, which is often ambiguous with conventional collision-induced dissociation (CID). nih.gov

A typical quantitative lipidomics workflow for profiling BCFAs in a biological sample would involve lipid extraction, potential derivatization, chromatographic separation, and MS detection and quantification against a set of standards.

Table 3: Representative Data from a Quantitative BCFA Profile in a Biological Sample

| Fatty Acid | Retention Time (min) | Measured Concentration (µg/g) |

| iso-14:0 (iso-Tetradecanoic acid) | 12.5 | 5.2 |

| anteiso-15:0 (anteiso-Pentadecanoic acid) | 13.8 | 8.1 |

| iso-16:0 (iso-Hexadecanoic acid) | 14.9 | 12.4 |

| This compound | 16.2 | 1.5 |

| iso-17:0 (iso-Heptadecanoic acid) | 16.5 | 3.7 |

| anteiso-17:0 (anteiso-Heptadecanoic acid) | 16.8 | 6.9 |

Note: The values for this compound are hypothetical and included to illustrate its potential place in a quantitative profile. The retention time and concentration would need to be determined experimentally using a pure standard.

Biosynthetic Origins and Natural Occurrence of Branched Chain Fatty Acids

Microbial Production of BCFAs

Microorganisms, particularly bacteria, are the primary producers of BCFAs in nature. nih.gov These fatty acids are crucial for microbial survival and function.

Significance in Bacterial Membrane Composition

BCFAs are fundamental components of bacterial cell membranes, where they play a critical role in maintaining membrane fluidity and function. nih.govusda.gov The structure of BCFAs, with their methyl branches, disrupts the tight packing of fatty acid chains, which lowers the phase transition temperature of the membrane. nih.gov This is particularly important for bacteria that need to adapt to different environmental conditions, such as changes in temperature. frontiersin.org

For example, in Listeria monocytogenes, an increased proportion of anteiso-BCFAs is observed at low temperatures, which helps to maintain membrane fluidity and allows the bacterium to survive and grow in refrigerated environments. usda.gov In many Gram-positive bacteria, which often lack unsaturated fatty acids, the ratio of branched-chain to straight-chain fatty acids is a primary determinant of membrane fluidity. nih.gov The presence of BCFAs is so crucial that in some bacteria, a deficiency in these fatty acids can impair growth, stress tolerance, and even virulence. usda.gov

Presence in Animal Products and Tissues

BCFAs synthesized by bacteria in the digestive tracts of ruminant animals are subsequently incorporated into their tissues and milk, making these products a primary dietary source of BCFAs for humans. grazingguide.netnih.govresearchgate.net

Occurrence in Ruminant Milk and Meat Products

Ruminant products such as milk, cheese, and meat are rich sources of a variety of BCFAs. grazingguide.net These fatty acids typically constitute about 1-2% of the total fatty acids in dairy fat. nih.govnih.govresearchgate.net The most common BCFAs found in these products are iso and anteiso forms of fatty acids with 13 to 17 carbon atoms. grazingguide.netmdpi.com

The profile of BCFAs in cow's milk is influenced by the animal's diet, as this affects the composition and activity of the rumen microbiota. nih.gov For instance, diets can alter the production of precursors for BCFA synthesis, such as branched-chain amino acids (valine, leucine, and isoleucine). mdpi.com

Table 2: Common Branched-Chain Fatty Acids in Ruminant Products

| Branched-Chain Fatty Acid | Common Ruminant Sources |

|---|---|

| iso-14:0 | Milk, Meat grazingguide.net |

| iso-15:0 | Milk, Meat grazingguide.net |

| anteiso-15:0 | Milk, Meat grazingguide.netmdpi.com |

| iso-16:0 | Milk, Meat grazingguide.netscielo.org.mx |

| iso-17:0 | Milk, Meat grazingguide.netmdpi.com |

| anteiso-17:0 | Milk, Meat grazingguide.netmdpi.com |

Detection in Human Biological Fluids and Tissues

BCFAs are also detected in various human tissues and biological fluids. nih.gov They are found in adipose tissue, breast milk, and serum. nih.gov A particularly high concentration of BCFAs is present in the vernix caseosa, the waxy substance covering the skin of newborn infants. nih.govwikipedia.org The presence of BCFAs in the gastrointestinal tract of newborns suggests they may play a role in the development of the gut microbiota. nih.govwikipedia.org

The concentration of BCFAs in human plasma has been measured in the micromolar range and can be influenced by dietary intake, as indicated by changes in plasma levels after fasting. nih.gov This suggests that both endogenous synthesis and diet contribute to the circulating levels of BCFAs in the human body. nih.gov

Dietary Sources and Absorption

The primary dietary sources of BCFAs for humans are ruminant-derived foods. nih.gov Dairy products and beef are the main contributors to BCFA intake. nih.gov Fermented foods, such as certain types of cheese and natto (fermented soybeans), can also contain BCFAs due to the microbial activity during their production. researchgate.netwikipedia.org

BCFAs from the diet are absorbed in the gastrointestinal tract. The gut microbiota itself can also produce BCFAs from the breakdown of proteins, particularly from branched-chain amino acids. google.com These microbially-derived BCFAs can then be absorbed by the host. The absorption and metabolism of BCFAs are of interest to researchers due to their potential biological activities. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3S,6R)-3-ethyl-6-propylundecanoic acid |

| Isobutyric acid |

| Isovaleric acid |

| 2-Methylbutyric acid |

| anteiso-C15:0 |

| iso-14:0 |

| iso-15:0 |

| anteiso-15:0 |

| iso-16:0 |

| iso-17:0 |

| anteiso-17:0 |

| Valine |

| Leucine |

Environmental and Industrial Sources of BCFAs

The environmental presence of branched-chain fatty acids is intrinsically linked to their microbial production. As they are key components of bacterial lipids, BCFAs are ubiquitous in environments with significant microbial populations, such as soil and aquatic sediments. nih.gov Their detection in environmental samples can serve as a biomarker for the presence and composition of microbial communities.

From an industrial perspective, the primary sources of BCFAs are derived from natural products rich in these compounds. Lanolin, the wax secreted by the sebaceous glands of wool-bearing animals like sheep, is a notable source. wikipedia.org The extraction of BCFAs from the fat of ruminant animals, particularly from butter and tallow, is another established method. researchgate.net

The demand for pure, individual BCFAs for research and potential applications in cosmetics and nutritional supplements has driven the development of synthetic and biotechnological production methods. vernixhealth.comresearchgate.net Chemical synthesis of specific BCFA isomers is possible but often involves complex, multi-step processes that are costly and not easily scalable. vernixhealth.com Consequently, there is growing interest in leveraging microbial fermentation to produce specific BCFAs in larger quantities. This involves utilizing bacterial strains that are naturally high producers of BCFAs or genetically engineering microorganisms to enhance the production of desired branched-chain structures.

Data Tables

Table 1: Common Natural Sources of Branched-Chain Fatty Acids (BCFAs)

| Source Category | Specific Examples | Primary BCFA Origin |

| Dairy Products | Milk, Cheese, Butter, Yogurt | Rumen microbial fermentation newenglanddairy.comnih.gov |

| Ruminant Meat | Beef, Lamb | Rumen microbial fermentation wikipedia.org |

| Fermented Foods | Natto, Sauerkraut, some fermented fish products | Microbial fermentation researchgate.netnewenglanddairy.com |

| Human Sources | Vernix caseosa, Breast milk | Endogenous and microbial contributions wikipedia.orgnih.gov |

| Animal Byproducts | Lanolin | Sebaceous gland secretions of sheep wikipedia.org |

| Plants | Chia seeds, Ginkgo nuts | Endogenous plant biosynthesis researchgate.net |

Table 2: Industrial Sources and Production Methods for Branched-Chain Fatty Acids (BCFAs)

| Source/Method | Description | Key Compound Types |

| Extraction from Natural Fats | Isolation from ruminant fats (e.g., tallow, butter) and lanolin. researchgate.netvernixhealth.com | Mixture of various BCFAs. |

| Chemical Synthesis | Multi-step organic synthesis to produce specific isomers. vernixhealth.com | High-purity, single isomer BCFAs. |

| Microbial Fermentation | Cultivation of specific bacterial strains to produce BCFAs. | Can be tailored to produce specific BCFA profiles. |

Future Research Directions and Unexplored Avenues for 3s,6r 3 Ethyl 6 Propylundecanoic Acid

Elucidation of Novel Biological Pathways Involving the Compound

Currently, there is no published research detailing the involvement of (3S,6R)-3-ethyl-6-propylundecanoic acid in any biological pathways. The initial step for future research would be to investigate its potential interactions with cellular systems. This could involve untargeted metabolomics studies to see if the compound is present in biological samples and how its levels might correlate with different physiological or pathological states. Subsequent research could then focus on identifying specific enzymes and receptors that may interact with this fatty acid, potentially uncovering novel signaling or metabolic pathways.

Development of Advanced Stereoselective Synthetic Methodologies

The specific stereochemistry of this compound, with two chiral centers, necessitates precise control during its chemical synthesis. While general methods for stereoselective synthesis exist, developing a high-yield, scalable, and cost-effective synthesis specifically for this compound is a crucial research objective. Future work could explore various strategies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, to efficiently produce this specific stereoisomer. The development of such a methodology is a prerequisite for any further biological or medicinal chemistry studies.

Exploration of Structural-Activity Relationships of the Compound and its Derivatives

A significant area for future research lies in the exploration of the structure-activity relationships (SAR) of this compound and its derivatives. Once a reliable synthetic route is established, a library of analogs could be created by systematically modifying different parts of the molecule, such as the alkyl chain length, the positions of the ethyl and propyl groups, and the carboxylic acid functionality. These derivatives could then be screened for various biological activities. Understanding how structural modifications impact activity will be crucial for identifying potential lead compounds for therapeutic development.

Role of this compound in Specific Biological Models

The potential physiological or pathophysiological roles of this compound remain entirely unexplored. Future investigations should involve the use of various biological models, from cell cultures to animal models, to assess its effects. For instance, researchers could investigate its impact on metabolic diseases, inflammatory processes, or neurological functions, given the known roles of other fatty acids in these areas. These studies would be fundamental in determining the potential physiological relevance and therapeutic utility of the compound.

Advanced Analytical Method Development for In Situ Characterization

To study the behavior of this compound within a living system, the development of advanced analytical methods for its in situ characterization is essential. This includes creating highly sensitive and specific techniques, such as advanced mass spectrometry-based methods or novel imaging agents, to detect and quantify the compound in complex biological matrices in real-time. Such tools would be invaluable for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions at the subcellular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,6R)-3-ethyl-6-propylundecanoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and stereoselective carboxylation. Enantiomeric purity can be ensured using chiral catalysts (e.g., Sharpless epoxidation derivatives) or chromatography with chiral stationary phases (CSPs). For example, HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) effectively separates diastereomers. Post-synthesis, enantiomeric excess (ee) should be quantified via polarimetry or chiral GC/MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ROESY correlations and / coupling constants resolve relative configurations (e.g., distinguishing 3S,6R from 3S,6S isomers) .

- Quantum Chemical Calculations : MPW1PW91/6-31+G(d,p) methods validate stereochemistry by matching computed vs. experimental NMR shifts .

- ECD Spectroscopy : Time-dependent density functional theory (TDDFT) confirms absolute configurations by comparing experimental and calculated electronic circular dichroism spectra .

- Data Table :

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| ROESY NMR | Relative configuration assignment | Cross-peak correlations (e.g., H-6/H-10) | |

| TDDFT-ECD | Absolute configuration | Boltzmann-weighted ΔΔE values |

Q. How should researchers handle discrepancies in NMR data when assigning the relative configuration?

- Methodological Answer : Discrepancies often arise from overlapping signals or solvent effects. Strategies include:

- Variable Temperature NMR : Reduces signal broadening in polar solvents.

- DP4+ Probability Analysis : Statistical validation of stereochemical assignments using computed NMR datasets .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., decahydroquinoline derivatives) to identify consistent trends .

Advanced Research Questions

Q. How can quantum chemical calculations and molecular docking predict the biological interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model ligand-protein interactions, focusing on binding affinities (ΔG) and hydrogen-bonding patterns.

- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER force fields) to assess stability of ligand-enzyme complexes.

- QSAR Modeling : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays .

Q. What in vitro models are suitable for studying the inhibition of fatty acid-metabolizing enzymes by this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant human COX-2 or lipoxygenase (LOX) isoforms, measuring IC via spectrophotometric detection of prostaglandin or hydroperoxide products.

- Cell-Based Models : Primary hepatocytes or adipocytes treated with the compound (1–100 µM) to assess lipid accumulation (Oil Red O staining) or β-oxidation rates .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus bioactivity trends.

- Stereochemical Reevaluation : Re-examine configurations via X-ray crystallography if synthetic routes lack robust stereocontrol .

- Assay Standardization : Adopt OECD guidelines for reproducibility, including positive controls (e.g., ibuprofen for COX inhibition) and blinded data analysis .

Methodological Best Practices

- Reproducibility : Use internal standards (e.g., deuterated fatty acids) in GC/MS to normalize batch-to-batch variability .

- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons; report effect sizes (Cohen’s d) for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.